molecular formula C10H9NO2 B1274634 2-Methyl-1H-indole-3-carboxylic acid CAS No. 63176-44-3

2-Methyl-1H-indole-3-carboxylic acid

Cat. No. B1274634
CAS RN: 63176-44-3
M. Wt: 175.18 g/mol
InChI Key: BHFYJMNOBRLYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It belongs to the indole family, which is a versatile framework found in various natural products and synthetic pharmaceuticals. Indole-based molecules have been isolated from plants, bacteria, fungi, and marine sources. They exhibit diverse biological activities, making them valuable targets for drug discovery .


Synthesis Analysis

The synthesis of 2-Methyl-1H-indole-3-carboxylic acid involves several methods. One efficient procedure reported in the literature is the palladium-catalyzed intramolecular oxidative coupling . Commercially available anilines, properly functionalized with different electron-withdrawing and -donating groups, serve as starting materials. The conversion of enamines into the relevant indole is optimized by microwave irradiation, resulting in excellent yields and high regioselectivity .


Molecular Structure Analysis

The compound’s molecular formula is C₉H₇NO₂ , and its molecular weight is approximately 161.16 g/mol . The indole core consists of a benzene ring fused to a five-membered nitrogen-containing ring. The methyl group at position 2 introduces steric effects and influences its reactivity .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2-Methyl-1H-indole-3-carboxylic acid,” focusing on unique applications:

Anticancer Agents

2-Methyl-1H-indole-3-carboxylic acid derivatives have been explored as potential anticancer agents due to their ability to interact with various biological pathways involved in cancer development and progression .

Serotonin Receptor Antagonists

These compounds are studied for their potential role as antagonists for serotonin receptors, such as 5-HT4 and 5-HT6, which are implicated in neurological disorders .

Inhibitors in Hedgehog Pathway

Derivatives of 2-Methyl-1H-indole-3-carboxylic acid are being researched for their inhibitory effects on Gli1-mediated transcription in the Hedgehog signaling pathway, which is important in developmental processes and cancer .

HIV-1 Integrase Inhibition

Indole carboxylic acids have shown effectiveness in inhibiting the strand transfer step of HIV-1 integrase, an enzyme critical for the HIV replication cycle .

Synthesis of Biologically Active Compounds

The indole core is prevalent in many biologically active compounds used for treating various disorders, and its derivatives are synthesized for pharmaceutical applications .

Microwave-Assisted Synthesis

2-Methyl-1H-indole-3-carboxylate derivatives are synthesized using microwave-assisted procedures, which enhance efficiency and yield for pharmaceutical use .

Gut Microbiota Interaction

Studies have identified indole derivatives as metabolites that interact with gut bacteria and can activate biological receptors like AHR, influencing human physiology .

Herbicidal Activity

Indole carboxylic acids are also investigated for their herbicidal activity, providing a potential avenue for agricultural applications .

Mechanism of Action

Target of Action

2-Methyl-1H-indole-3-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . For instance, Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives can greatly impact their bioavailability and therapeutic potential .

Result of Action

Indole derivatives have been found to possess various biological activities, which suggests that they may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 2-Methyl-1H-indole-3-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could therefore potentially affect the action of 2-Methyl-1H-indole-3-carboxylic acid.

properties

IUPAC Name

2-methyl-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFYJMNOBRLYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390226
Record name 2-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-indole-3-carboxylic acid

CAS RN

63176-44-3
Record name 2-Methyl-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1H-indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-1H-indole-3-carboxylic acid
Reactant of Route 3
2-Methyl-1H-indole-3-carboxylic acid
Reactant of Route 4
2-Methyl-1H-indole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-1H-indole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-1H-indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.